An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 4-hydroxybutanoate
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 4-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl 4-hydroxybutanoate (B1227057), a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for their work. This document summarizes key physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and includes visualizations of the synthetic workflow and relevant reaction mechanisms.
Core Chemical and Physical Properties
tert-Butyl 4-hydroxybutanoate is a bifunctional organic compound containing both a hydroxyl group and a tert-butyl ester. This structure makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] Its physical state at room temperature is a colorless to pale yellow oil.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of tert-Butyl 4-hydroxybutanoate.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₃ | [2] |
| Molecular Weight | 160.21 g/mol | [2][3] |
| Boiling Point | 73-74 °C at 2.0-3.0 Torr | [1] |
| Density | 0.976 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.431 | [3] |
| Flash Point | >70 °C | [1] |
| pKa (Predicted) | 14.86 ± 0.10 | [1] |
Spectral Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of tert-Butyl 4-hydroxybutanoate is expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~2.3 | Triplet | 2H | -C(=O)-CH₂- |
| ~1.8 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
| Variable | Singlet (broad) | 1H | -OH |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is predicted to exhibit the following peaks:
| Chemical Shift (ppm) | Assignment |
| ~173 | -C=O (Ester carbonyl) |
| ~80 | -C(CH₃)₃ |
| ~62 | -CH₂-OH |
| ~32 | -C(=O)-CH₂- |
| ~28 | -C(CH₃)₃ |
| ~27 | -CH₂-CH₂-CH₂- |
Predicted FT-IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600-3200 (broad) | O-H | Alcohol stretching |
| 2975-2850 | C-H | Alkane stretching |
| ~1730 (strong) | C=O | Ester carbonyl stretching |
| ~1250 and ~1150 | C-O | Ester stretching |
| ~1050 | C-O | Alcohol stretching |
Experimental Protocols
Synthesis of tert-Butyl 4-hydroxybutanoate from Mono-tert-butyl succinate (B1194679)
A common method for the synthesis of tert-Butyl 4-hydroxybutanoate involves the reduction of the carboxylic acid group of mono-tert-butyl succinate.[1]
Materials:
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Mono-tert-butyl succinate
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Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Ethyl acetate (B1210297) (EtOAc)
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Water
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Saturated saline solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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A solution of mono-tert-butyl succinate (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.
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Borane dimethyl sulfide complex (1.1 equivalents) is added dropwise to the cooled solution.
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The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.
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Upon completion of the reaction, the mixture is diluted with ethyl acetate.
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The organic layer is separated and washed sequentially with water and saturated saline solution.
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The organic layer is then dried over anhydrous magnesium sulfate.
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The drying agent is removed by filtration.
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The solvent is removed under reduced pressure to yield tert-Butyl 4-hydroxybutanoate as a light yellow oil.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of tert-Butyl 4-hydroxybutanoate.
Caption: Synthesis workflow for tert-Butyl 4-hydroxybutanoate.
Fischer Esterification Mechanism
The formation of the tert-butyl ester from 4-hydroxybutanoic acid and tert-butanol (B103910) (or more commonly, via transesterification or other methods due to the tertiary alcohol's reactivity) follows the general principles of the Fischer esterification mechanism.
Caption: General mechanism of Fischer Esterification.
Safety and Handling
tert-Butyl 4-hydroxybutanoate is classified as a combustible liquid and is harmful if swallowed.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area, such as a fume hood.[4] In case of contact with eyes or skin, rinse immediately with plenty of water.[4] Store in a cool, dry place away from heat and open flames.[4]
Applications in Research and Drug Development
tert-Butyl 4-hydroxybutanoate serves as a valuable reagent in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. It has been utilized as a linker in the synthesis of theranostic vitamin-linker-taxoid conjugates and in the preparation of teroxazoles, which act as α-helix mimetics.[1] The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The primary alcohol offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. These properties make it a useful intermediate in the synthesis of complex target molecules in drug discovery and development.


